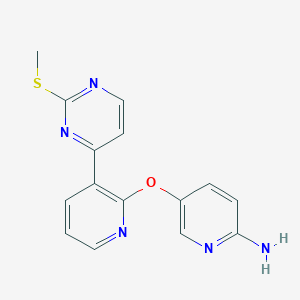
3-Formyl-5-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and an isopropyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-isopropylbenzoic acid typically involves the formylation of 5-isopropyl-benzoic acid. One common method is the Vilsmeier-Haack reaction, where 5-isopropyl-benzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 3-Carboxy-5-isopropyl-benzoic acid.
Reduction: 3-Hydroxymethyl-5-isopropyl-benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Formyl-5-isopropylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Formyl-5-isopropylbenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in various nucleophilic addition reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
3-Formyl-benzoic acid: Lacks the isopropyl group, making it less sterically hindered.
5-Isopropyl-benzoic acid:
4-Formyl-5-isopropyl-benzoic acid: Similar structure but with the formyl group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Formyl-5-isopropylbenzoic acid is unique due to the specific positioning of both the formyl and isopropyl groups on the benzene ring
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-formyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
NEJARMQYBYJDGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)



![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)
![Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8674647.png)








